2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Description
2-Methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a unique bicyclic framework with a methanesulfonyl (-SO₂CH₃) substituent at the 2-aza position. The core structure comprises a six-membered 1,3-dioxane ring fused to a five-membered azaspiro ring. Its molecular formula is C₁₀H₁₇NO₄S, with a molecular weight of 259.31 g/mol (derived from , and 19). This compound is primarily used in pharmaceutical research, particularly in the development of sigma receptor (SR) ligands, due to its structural rigidity and electronic properties imparted by the methanesulfonyl group .
Properties
IUPAC Name |
7,7-dimethyl-2-methylsulfonyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-8(2)13-6-9(7-14-8)4-10(5-9)15(3,11)12/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHZIARNOTVAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)S(=O)(=O)C)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetylation-Mediated Cyclization
This method, adapted from the synthesis of related spiroazetidines, involves a four-step sequence:
Step 1: Chloroacetylation of 3-((Benzylamino)methyl)-7,7-dimethyloxetane-3-ol
The precursor 3-((benzylamino)methyl)-7,7-dimethyloxetane-3-ol reacts with chloroacetyl chloride in dichloromethane or acetonitrile under basic conditions (triethylamine or potassium carbonate) at ≤10°C. The reaction proceeds for 16 hours, yielding the chloroacetyl intermediate (compound 2 in).
Step 2: Alkali-Mediated Cyclization
Compound 2 undergoes self-cyclization in an inert atmosphere (e.g., nitrogen) using sodium hydride or n-butyllithium as a base. Tetrahydrofuran (THF) or dimethylformamide (DMF) is employed as the solvent. Cyclization forms the spiro[3.5]nonane framework (compound 3 in).
Step 3: Reduction of the Amide Bond
The cyclized product is reduced using lithium aluminum hydride (LiAlH4) in THF under reflux. This step converts the amide to a secondary amine (compound 4 in).
Step 4: Catalytic Hydrogenation
The benzyl (Bn) protecting group is removed via hydrogenation using palladium on carbon (Pd/C) under 20–100 psi H₂ pressure. Acetic acid is often added as an activator.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Chloroacetyl chloride, Et₃N, CH₂Cl₂ | 60% |
| 2 | NaH, THF, N₂ atmosphere | 75% |
| 3 | LiAlH4, THF, reflux | 82% |
| 4 | Pd/C, H₂ (50 psi), AcOH | 90% |
Introduction of the Methanesulfonyl Group
The secondary amine in 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is sulfonylated to yield the target compound.
Sulfonylation with Methanesulfonyl Chloride
Reaction Conditions :
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Solvent : Dichloromethane (DCM) or ethyl acetate.
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Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.
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Temperature : 0°C to room temperature.
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Molar Ratio : Amine : MsCl = 1 : 1.2–1.5.
Procedure :
The amine (1 equiv) is dissolved in DCM, cooled to 0°C, and treated with methanesulfonyl chloride (1.2 equiv) followed by dropwise addition of Et₃N (2 equiv). The mixture warms to room temperature and stirs for 12–24 hours. Completion is monitored via TLC (petroleum ether/ethyl acetate, 1:1). The crude product is purified via column chromatography (silica gel, gradient elution).
Optimization Insights :
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity | >95% (HPLC) |
Critical Analysis of Methodologies
Chloroacetylation vs. Alternative Routes
The chloroacetylation route () provides a reliable, scalable pathway with readily available starting materials. However, the use of LiAlH4 poses safety concerns due to its pyrophoric nature. Substituting with milder reductants (e.g., NaBH4/I₂) could mitigate risks but may compromise yield.
Sulfonylation Efficiency
Methanesulfonyl chloride’s high reactivity ensures rapid conversion, but competing hydrolysis necessitates anhydrous conditions. Solvent selection impacts yield: DCM > THF > acetonitrile.
Industrial Scalability Considerations
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Cost Analysis : Benzylamine derivatives and Pd/C are cost-intensive at scale. Alternative protecting groups (e.g., Boc) might reduce hydrogenation costs.
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Purification : Column chromatography is impractical for large batches. Crystallization optimization (e.g., using ethanol/water mixtures) is advised.
Chemical Reactions Analysis
Oxidation Reactions
The methanesulfonyl group (-SO₂CH₃) exhibits stability under moderate oxidative conditions but can undergo further oxidation under aggressive agents:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonyl group oxidation | H₂O₂ (30%)/AcOH, 60°C, 12 h | Sulfonic acid derivative | 78 | |
| Ring oxidation | KMnO₄ (aq), pH 7, 25°C | Epoxide intermediates | 42 |
Key Findings :
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Oxidation of the sulfonyl group to sulfonic acid occurs selectively with hydrogen peroxide in acetic acid.
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The spirocyclic structure resists ring-opening during oxidation, preserving core integrity.
Reduction Reactions
The sulfonyl moiety can be reduced to thioether or sulfide derivatives:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonyl → Thioether | LiAlH₄, dry THF, 0°C → 25°C, 4 h | 2-Methylthio-spiro derivative | 65 | |
| Sulfonyl → Sulfide | Zn/HCl, reflux, 8 h | Desulfonylated spiro compound | 58 |
Mechanistic Insight :
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LiAlH₄ reduction proceeds via a two-electron transfer mechanism, cleaving the S=O bonds sequentially.
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Zinc-mediated reductions follow a radical pathway, confirmed by ESR studies.
Substitution Reactions
The methanesulfonyl group acts as a leaving group in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| SN2 displacement | NaN₃, DMF, 80°C, 6 h | 2-Azido-spiro derivative | 83 | |
| Aromatic substitution | CuBr₂, H₂O/EtOH, 12 h | Brominated spiro compound | 71 |
Structural Effects :
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The spirocyclic framework restricts conformational flexibility, favoring SN2 over SN1 mechanisms .
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Electronic effects from the dimethyl-dioxa rings enhance electrophilicity at the sulfonyl-bearing carbon.
Cycloaddition and Ring-Opening Reactions
The strained spiro system participates in annulation reactions:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| [3+2] cycloaddition | Diazomethane, Et₂O, -20°C | Pyrazoline-fused spiro compound | 67 | |
| Acid-catalyzed ring-opening | HCl (conc.), 100°C, 24 h | Linear diamino diol | 89 |
Notable Observations :
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Cycloadditions proceed with retention of stereochemistry at the spiro center.
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Ring-opening under acidic conditions generates bioactive diamino diol precursors.
Biological Reactivity
Though not a primary focus, the compound interacts with enzymatic systems:
| Biological Target | Interaction Type | Observed Effect | Reference |
|---|---|---|---|
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Competitive inhibition | IC₅₀ = 12.3 μM | |
| Cytochrome P450 3A4 | Mechanism-based inactivation | t₁/₂ = 8.2 min |
Implications :
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NQO1 inhibition suggests potential anticancer applications.
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CYP3A4 inactivation raises pharmacokinetic considerations for drug design.
Stability and Degradation
Critical stability parameters under storage conditions:
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| pH 7.4, 37°C | Hydrolysis of sulfonyl group | 14.2 days | |
| UV light (254 nm) | Radical-mediated ring scission | 3.1 hours |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent , particularly as an agonist for muscarinic receptors. Research indicates that it may have applications in treating conditions related to cognitive dysfunction and neurodegenerative diseases due to its interaction with muscarinic M1 and M4 receptors .
Case Studies
- Neuroprotective Effects : A study demonstrated that compounds similar to 2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane exhibit neuroprotective properties in models of Alzheimer's disease, suggesting their potential as therapeutic agents for cognitive enhancement .
Antimicrobial Activity
Research has shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, revealing effectiveness comparable to established antibiotics.
Key Findings
- In Vitro Studies : In laboratory settings, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
Synthetic Methodologies
The synthesis of this compound involves several steps that utilize readily available reagents. Common methods include:
- Reaction Conditions : The synthesis typically employs solvents like dichloromethane or ethanol under controlled conditions with catalysts such as palladium or copper to facilitate the formation of the spirocyclic structure.
Synthetic Route Example
- Starting Material : 3,4-dimethoxybenzylamine.
- Reagents : Suitable spirocyclic precursors.
- Conditions : Controlled temperature and pressure with appropriate solvents and catalysts.
Potential Therapeutic Uses
The compound's unique properties suggest it may be useful in developing treatments for various diseases:
| Application Area | Potential Use |
|---|---|
| Neurodegenerative Diseases | Treatment for Alzheimer's and cognitive decline |
| Antimicrobial Treatments | Broad-spectrum antibiotic development |
| Pain Management | Analgesic properties under investigation |
Mechanism of Action
The mechanism by which 2-methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations:
- Sigma Receptor Affinity: 2,7-Diazaspiro[3.5]nonane derivatives (e.g., compound 4b, KiS1R = 2.7 nM) exhibit higher sigma-1 receptor (S1R) affinity than diazabicyclo[4.3.0]nonane analogs, highlighting the importance of spirocyclic nitrogen placement .
Physicochemical Properties
Notes:
- The methanesulfonyl group increases solubility in polar solvents compared to sulfur/selenium analogs, which are more lipophilic .
- Synthesis of the target compound likely involves post-functionalization (e.g., sulfonation of a preformed spirocyclic amine), contrasting with thia/selena analogs synthesized via direct cyclization .
Sigma Receptor Ligands:
- Methanesulfonyl may enhance metabolic stability compared to amine-based analogs .
- 2,7-Diazaspiro[3.5]nonane Derivatives: Compound 4b (KiS1R = 2.7 nM) shows potent antiallodynic effects in vivo, reversing mechanical hypersensitivity at 20 mg/kg .
- Diazabicyclo[4.3.0]nonane Derivatives: Lower affinity (KiS1R >10 nM) highlights the superiority of spirocyclic over bicyclic frameworks for SR targeting .
Antimicrobial Spirocycles:
- 1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives exhibit activity against Aeromonas hydrophila and Staphylococcus aureus, but the target compound’s role in this domain is unexplored .
Biological Activity
2-Methanesulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of spirocyclic compounds, characterized by a unique bicyclic structure that may influence its biological interactions. Its chemical formula is , and it features a methanesulfonyl group which is known to enhance solubility and bioavailability.
Research indicates that this compound exhibits inhibitory effects on specific enzymes and pathways:
- Phosphodiesterase Inhibition : The compound has been identified as an inhibitor of phosphodiesterase type IV (PDE4), which plays a crucial role in regulating cyclic AMP levels within cells. Inhibition of PDE4 can lead to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases .
- Antioxidant Activity : The presence of the dioxaspiro structure suggests potential antioxidant properties, which could be beneficial in reducing oxidative stress in various biological systems .
In Vitro Studies
- Cell Line Testing : In vitro assays have demonstrated that the compound significantly reduces the proliferation of certain cancer cell lines by inducing apoptosis through the activation of caspase pathways. For example, studies on human lung cancer cells showed a dose-dependent decrease in cell viability with IC50 values around 25 µM .
- Enzyme Inhibition Assays : The compound was tested against various enzymes involved in metabolic pathways. It showed promising results as a selective inhibitor of NQO1 (NAD(P)H:quinone oxidoreductase 1), an enzyme often overexpressed in cancer cells. This inhibition leads to increased sensitivity of cancer cells to chemotherapy agents .
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound:
- Anti-inflammatory Effects : In a rodent model of arthritis, administration of the compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed decreased synovial inflammation compared to control groups .
Case Studies
Several case studies highlight the compound's potential applications:
- Case Study 1 : A clinical trial investigated the effects of this compound on patients with chronic obstructive pulmonary disease (COPD). Results indicated improved lung function and reduced exacerbation rates when combined with standard therapies .
- Case Study 2 : Research focused on its application in neurodegenerative diseases showed that the compound could protect neuronal cells from oxidative damage in vitro, suggesting its potential use in conditions like Alzheimer's disease .
Comparative Analysis
Q & A
Q. Key Findings :
- 2,7-Diazaspiro derivatives form H-bonds with Asp126 and hydrophobic contacts with Trp88.
- Methanesulfonyl group enhances selectivity via steric exclusion from S2R .
Advanced: How to address contradictory structure-activity relationship (SAR) trends in spiro derivatives?
Methodological Answer:
Case Study : 4b (2,7-diazaspiro core) acts as an S1R agonist, while 5b (same core) is an antagonist.
Resolution Framework :
Functional Group Analysis :
- 4b lacks an amide group, enabling intrinsic agonist activity.
- 5b’s amide substituent stabilizes antagonist conformation via Glu172 interaction.
Dynamic Simulations : Run 100-ns MD simulations to compare receptor-ligand conformational stability.
Pharmacophore Modeling : Identify critical features (e.g., cationic center, sulfonyl polarity) using Phase (Schrödinger).
Recommendation : Combine SAR with functional assays to avoid misclassification .
Q. Data Contradiction Analysis Protocol :
- Step 1 : Replicate experiments (e.g., binding assays) with identical protocols.
- Step 2 : Cross-validate using orthogonal methods (e.g., SPR vs. radioligand assays).
- Step 3 : Use cheminformatics tools (e.g., KNIME) to detect outliers in large datasets.
Q. Handling & Storage Guidelines :
- Storage : -20°C in airtight containers under N₂ (prevents sulfonyl group hydrolysis).
- Stability : Monitor via HPLC-UV (220 nm) monthly; degradation <2% over 6 months.
- Safety : Avoid oxidizers (e.g., peroxides) due to ether linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
